![molecular formula C8H12ClN3O B1454151 4-[(6-Chlor-2-pyrazinyl)amino]-2-butanol CAS No. 1220019-24-8](/img/structure/B1454151.png)
4-[(6-Chlor-2-pyrazinyl)amino]-2-butanol
Übersicht
Beschreibung
4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
Verbindungen mit einem Pyrazin-Gerüst, wie z. B. „4-[(6-Chlor-2-pyrazinyl)amino]-2-butanol”, zeigen eine breite Palette pharmakologischer Anwendungen . Dazu gehören Antimetabolit, Antikrebs, antibakteriell, antiallergisch, Tyrosinkinase, antimikrobiell, Kalziumkanal-antagonistisch, entzündungshemmend, schmerzstillend, blutdrucksenkend, antileishmanial, antituberkulostatisch, krampflösend, harntreibend und kaliumsparend bis hin zu antiaggressiven Aktivitäten .
Syntheseansätze
Die Verbindung könnte bei der Synthese anderer pharmakologisch aktiver Verbindungen verwendet werden . Zum Beispiel werden funktionalisierte Pyrimidine mit Amino- und Halogengruppen zu geeigneten Vorstufen für eine Reihe von strukturellen Veränderungen bei der Synthese von Pyrimidin-basierten Verbindungen .
Antimikrobielle Aktivität
Pyrazinderivate wurden nachweislich antimikrobielle Aktivität aufweisen . Daher könnte „this compound” möglicherweise bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden.
Antikrebsaktivität
Pyrazinderivate sind auch dafür bekannt, Antikrebsaktivität aufzuweisen . Dies deutet darauf hin, dass „this compound” möglicherweise in der Krebsforschung und -behandlung eingesetzt werden könnte.
Antifungal Aktivität
Ähnlich wie seine antimikrobielle Aktivität wurden Pyrazinderivate nachweislich antifungale Aktivität aufweisen . Dies deutet auf mögliche Anwendungen von „this compound” bei der Entwicklung von Antimykotika hin.
Entzündungshemmende und schmerzlindernde Wirkung
Pyrazinderivate wurden nachweislich entzündungshemmende und schmerzlindernde Wirkung aufweisen . Dies deutet darauf hin, dass „this compound” möglicherweise bei der Entwicklung neuer entzündungshemmender und schmerzlindernder Medikamente eingesetzt werden könnte.
Eigenschaften
IUPAC Name |
4-[(6-chloropyrazin-2-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6(13)2-3-11-8-5-10-4-7(9)12-8/h4-6,13H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFNGKINDVZQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=CN=CC(=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269171 | |
| Record name | 4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-24-8 | |
| Record name | 4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


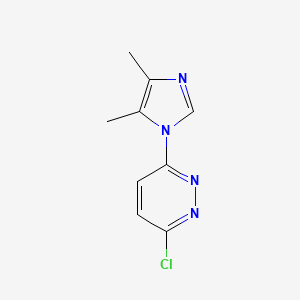
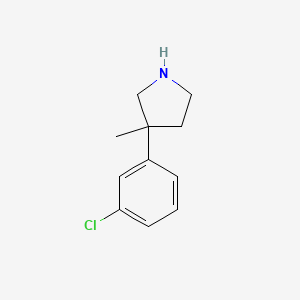
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)
amine](/img/structure/B1454071.png)



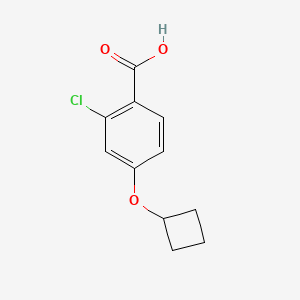
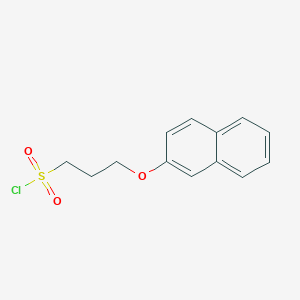
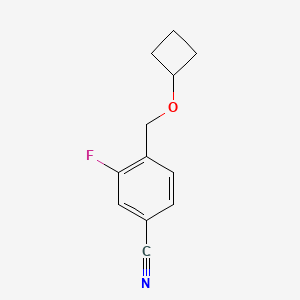
![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)

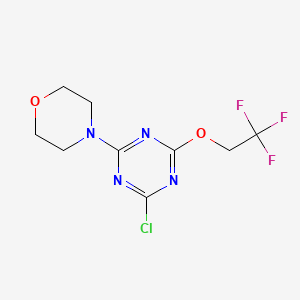
![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)
